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4-(3-Bromo-2-chlorobenzyl)morpholine

Cat. No.: B12500383
M. Wt: 290.58 g/mol
InChI Key: BYOHGOQTEUFDTL-UHFFFAOYSA-N
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Description

Overview of Halogenated Benzyl (B1604629) Morpholine (B109124) Derivatives in Organic Chemistry

Halogenated benzyl morpholine derivatives are a class of compounds that incorporate a morpholine ring linked to a halogen-substituted benzyl group. The presence and position of halogen atoms on the benzyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in medicinal chemistry. mdpi.comnih.gov These derivatives are often explored as intermediates in the synthesis of more complex molecules and as potential pharmacophores in drug discovery. nih.gov For instance, the combination of a morpholine moiety with a halogenated phenyl ring is a feature in compounds investigated for their biological activities. nih.gov The specific arrangement of a bromo and a chloro substituent on the benzyl ring, as seen in 4-(3-bromo-2-chlorobenzyl)morpholine, presents a unique electronic and steric profile that can be of interest for fine-tuning molecular interactions.

Significance of the Morpholine Scaffold in Synthetic Organic Chemistry

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. nih.gov This structure is considered a "privileged scaffold" in medicinal chemistry because of its frequent appearance in biologically active compounds and approved drugs. nih.govnih.govresearchgate.net Its presence in a molecule can improve physicochemical properties such as aqueous solubility and metabolic stability. nih.govresearchgate.net

From a synthetic standpoint, the morpholine ring is a versatile building block. nih.gov It can be readily introduced into molecules as a secondary amine reagent, participating in reactions such as nucleophilic substitution or reductive amination. researchgate.netjocpr.com A common synthetic route to N-substituted morpholines involves the reaction of morpholine with an appropriate electrophile, such as an alkyl halide or a carbonyl compound. For example, the synthesis of related structures like 4-(3-Bromo-4-methylbenzoyl)morpholine has been achieved by reacting 3-bromo-4-methylbenzoic acid with morpholine in the presence of a coupling agent. This highlights a general strategy that could be adapted for the synthesis of this compound, likely through the reaction of morpholine with 3-bromo-2-chlorobenzyl halide.

Role of Halogenated Benzyl Moieties in Chemical Synthesis and Design

The benzyl group is a common structural motif in organic chemistry, often utilized as a protecting group for alcohols and amines due to its relative stability and the possibility of its removal under specific conditions, such as hydrogenolysis. wikipedia.orgwikipedia.org The introduction of halogen atoms onto the benzyl ring modifies its chemical properties. Halogens are electron-withdrawing groups that can influence the reactivity of the benzylic position. rsc.org

In the context of molecular design, particularly in drug discovery, halogenation of a benzyl moiety can enhance binding affinity to biological targets through halogen bonding and other non-covalent interactions. acs.org It can also improve pharmacokinetic properties by increasing lipophilicity, which can affect a molecule's ability to cross biological membranes. mdpi.com The specific 3-bromo-2-chloro substitution pattern creates a distinct electronic and steric environment on the aromatic ring, which can be exploited to achieve selective interactions in complex chemical systems. The synthesis of such moieties often starts from corresponding halogenated benzaldehydes or benzoic acids, for example, 3-bromo-2-chlorobenzaldehyde (B581408), which can be a precursor for the 3-bromo-2-chlorobenzyl group. bldpharm.comnih.gov

Conceptual Framework for Investigating Novel Organic Structures

The investigation of a novel organic compound like this compound is guided by a conceptual framework that integrates synthesis, characterization, and evaluation of properties. This process often begins with a "discovery-oriented" approach, where new molecules are synthesized to explore chemical space and identify compounds with interesting characteristics. acs.orgnih.gov

This framework involves:

Rational Design and Synthesis: The molecule is designed based on the known properties of its constituent parts. The synthesis is then planned using established organic reactions, such as the nucleophilic substitution of a halogenated benzyl halide with morpholine. jocpr.comnih.gov

Structural Elucidation: Once synthesized, the exact structure of the compound is confirmed using a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.org

Property Evaluation: The physicochemical and, if relevant, biological properties of the new compound are assessed. This can involve computational modeling to predict properties and experimental assays to measure them. frontiersin.org

Structure-Activity Relationship (SAR) Studies: For compounds showing interesting activity, derivatives are often synthesized to understand how structural modifications affect their properties. nih.gove3s-conferences.org

This systematic approach allows chemists to build a comprehensive understanding of a novel molecule and its potential for future applications. researchgate.netacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrClNO B12500383 4-(3-Bromo-2-chlorobenzyl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrClNO

Molecular Weight

290.58 g/mol

IUPAC Name

4-[(3-bromo-2-chlorophenyl)methyl]morpholine

InChI

InChI=1S/C11H13BrClNO/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2

InChI Key

BYOHGOQTEUFDTL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=CC=C2)Br)Cl

Origin of Product

United States

Synthetic Methodologies and Route Design for 4 3 Bromo 2 Chlorobenzyl Morpholine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

Disconnection Strategies Involving the Carbon-Nitrogen Bond

The most logical and common retrosynthetic disconnection for 4-(3-bromo-2-chlorobenzyl)morpholine involves the carbon-nitrogen (C-N) bond between the morpholine (B109124) ring and the benzyl (B1604629) group. This disconnection strategy is based on the well-established reliability of forming such bonds through nucleophilic substitution or reductive amination reactions.

The primary disconnection breaks the C-N bond to yield two key synthons: a morpholinium cation and a 3-bromo-2-chlorobenzyl anion. These synthons, in turn, correspond to readily available or easily synthesizable starting materials: morpholine and a suitable 3-bromo-2-chlorobenzyl halide.

Disconnection Synthons Starting Materials
C-N BondMorpholinium cation and 3-bromo-2-chlorobenzyl anionMorpholine and 3-bromo-2-chlorobenzyl halide (e.g., bromide, chloride)

This approach is highly favored due to the nucleophilic nature of the secondary amine in morpholine and the electrophilic character of the benzylic carbon in the 3-bromo-2-chlorobenzyl halide.

Consideration of Halogenated Benzyl Precursors

The feasibility of the retrosynthetic strategy hinges on the availability or straightforward synthesis of the halogenated benzyl precursor, specifically 3-bromo-2-chlorobenzyl halide. These precursors can be synthesized from the corresponding 3-bromo-2-chlorotoluene through radical halogenation or from 3-bromo-2-chlorobenzyl alcohol via conversion of the alcohol to a good leaving group, such as a halide. The presence of the electron-withdrawing chloro and bromo substituents on the benzene (B151609) ring can influence the reactivity of the benzylic position.

Direct Synthetic Routes via Nucleophilic Substitution Reactions

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between morpholine and a 3-bromo-2-chlorobenzyl halide. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. libretexts.org

In this reaction, the nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic benzylic carbon of the 3-bromo-2-chlorobenzyl halide and displacing the halide leaving group.

Optimization of Reaction Conditions for Amination

The efficiency of the N-alkylation of morpholine can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and the potential use of a catalyst.

A base is often employed to neutralize the hydrohalic acid byproduct that is formed during the reaction, which would otherwise protonate the morpholine, rendering it non-nucleophilic. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or tertiary amines (e.g., triethylamine). The use of an excess of morpholine can also serve this purpose.

For analogous reactions, such as the synthesis of N-substituted normetazocine derivatives, conditions like sodium bicarbonate (NaHCO₃) as the base, potassium iodide (KI) as a catalyst to facilitate the halogen exchange, and dimethylformamide (DMF) as the solvent at elevated temperatures (e.g., 65 °C) have proven effective. nih.gov

Parameter Common Choices Purpose
Base K₂CO₃, NaHCO₃, Triethylamine (B128534)Neutralize acid byproduct
Solvent DMF, Acetonitrile, THFDissolve reactants
Catalyst KIPromote reaction with chlorides
Temperature Room temperature to refluxIncrease reaction rate

Solvent Effects and Temperature Control in SN2 Pathways

The choice of solvent is crucial in an SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF) are generally preferred as they can solvate the cation of the base while not strongly solvating the nucleophile, thus maintaining its nucleophilicity.

Temperature control is also a critical factor. While higher temperatures generally increase the rate of reaction, they can also lead to the formation of side products. For the N-alkylation of 1,2,3-triazoles, a related reaction, optimizing the temperature was found to be important for regioselectivity. organic-chemistry.org Therefore, the reaction temperature should be carefully controlled to achieve a good yield of the desired product with minimal impurities. A typical temperature range for such alkylations is from room temperature to the reflux temperature of the chosen solvent.

Alternative Synthetic Approaches for Morpholine Derivatives

While direct nucleophilic substitution is the most straightforward route, other methods exist for the synthesis of the morpholine ring system, which could be adapted for the preparation of the target compound. researchgate.net

One such alternative involves the intramolecular cyclization of a suitable precursor. For instance, a diethanolamine (B148213) derivative, appropriately substituted on the nitrogen with the 3-bromo-2-chlorobenzyl group, could undergo acid-catalyzed dehydration and cyclization to form the morpholine ring.

Another approach is the reaction of a 3-bromo-2-chlorobenzyl-substituted aziridine (B145994) with an epoxide, or vice versa, followed by intramolecular rearrangement. However, these methods are generally more complex and less atom-economical than the direct alkylation of morpholine.

Alternative Method Key Precursors General Description
Intramolecular Cyclization N-(3-bromo-2-chlorobenzyl)diethanolamineAcid-catalyzed dehydration and ring closure
Reductive Amination 3-bromo-2-chlorobenzaldehyde (B581408) and morpholineFormation of an iminium ion followed by reduction

These alternative routes, while not the primary choice for the synthesis of this compound, provide valuable options for the synthesis of a broader range of complex morpholine derivatives.

Exploration of Annulation Reactions for Ring Formation

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are a cornerstone of morpholine synthesis. A common and conceptually straightforward approach begins with 1,2-amino alcohols, which undergo cyclization with a two-carbon electrophile. chemrxiv.org

One established method involves the reaction of β-amino alcohols with reagents like chloroacetyl chloride. However, this classic approach can be hampered by side reactions and the need for protecting groups, particularly when dealing with primary amines. chemrxiv.org A significant challenge in these annulation reactions is achieving selective monoalkylation of primary amines to prevent the formation of undesired byproducts. chemrxiv.org

A more contemporary and efficient annulation strategy employs vinyl sulfonium (B1226848) salts as reagents. bris.ac.uknih.govscilit.com In this process, a β-heteroatom amino compound, such as an N-protected amino alcohol, reacts with a vinyl sulfonium salt. The reaction proceeds under mild conditions and demonstrates high efficiency. bris.ac.uklookchem.com Mechanistic studies indicate that for morpholine synthesis, the reaction is initiated by the addition of the sulfonamide to the vinyl sulfonium salt, followed by intramolecular cyclization. bris.ac.uklookchem.com This method has been successfully applied to the synthesis of highly functionalized morpholines, including those with stereogenic centers, which remain intact due to the mild reaction conditions. bris.ac.uk

A comparative overview of these annulation strategies is presented in Table 1.

Table 1: Comparison of Annulation Strategies for Morpholine Synthesis

Method Starting Materials Reagents Key Features
Classical Annulation 1,2-Amino Alcohols 1,2-Dihaloethanes, Chloroacetyl chloride Often low yields, potential for side reactions and competing eliminations. bris.ac.uk
Vinyl Sulfonium Salt Annulation β-Amino Alcohols/Thiols/Amines Diphenyl Vinyl Sulfonium Salt High yields, mild conditions, suitable for complex substrates. bris.ac.uklookchem.com
Ethylene (B1197577) Sulfate (B86663) Annulation 1,2-Amino Alcohols (incl. primary amines) Ethylene Sulfate Solves the challenge of monoalkylation for primary amines, scalable. chemrxiv.org

Catalytic Methods in Morpholine Synthesis (e.g., Pd-catalyzed processes)

Catalytic approaches offer elegant and atom-economical routes to morpholine derivatives. Transition-metal catalysis, particularly with palladium, has revolutionized C-H bond functionalization and provides powerful tools for heterocycle synthesis. researchgate.netmdpi.com

Palladium-catalyzed C-H amination can be employed to form the morpholine ring. For instance, intramolecular C(sp³)–H amination of an appropriate substrate can directly yield the cyclized product. researchgate.net These reactions often proceed via the formation of a metallacycle intermediate, highlighting the unique reactivity of palladium catalysts. researchgate.net Cascade reactions initiated by C-H functionalization represent a highly efficient strategy, allowing for the construction of complex heterocyclic frameworks in a single pot. mdpi.com

Lewis acids have also been utilized to catalyze morpholine synthesis. An effective strategy involves the Lewis acid-catalyzed halo-etherification of alkenes with N-protected amino alcohols. nih.gov In this reaction, a halonium intermediate is generated from the alkene, which is then trapped intramolecularly by the alcohol moiety. Subsequent base-mediated ring closure affords the desired morpholine. Indium(III) triflate (In(OTf)₃) has been identified as a particularly effective catalyst for this transformation, leading to the morpholine product in good yield and with excellent regioselectivity. nih.gov

Organocatalysis presents another avenue, although morpholine-based enamines are known to be less reactive than their pyrrolidine (B122466) counterparts due to the electronic influence of the ring oxygen. nih.govfrontiersin.org Despite this, highly efficient morpholine-based organocatalysts have been developed and successfully applied in reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.govfrontiersin.org

Electrochemical Synthesis Strategies

Electrochemical methods are emerging as powerful, sustainable, and operationally simple strategies for synthesizing substituted morpholines. acs.orgacs.orgnih.gov These reactions often proceed under mild conditions without the need for harsh chemical oxidants or reductants.

One notable electrochemical approach involves an intramolecular etherification triggered by the anodic decarboxylation of specific amino acid derivatives. thieme-connect.com This method provides access to a wide range of substituted morpholines with yields varying from 15% to over 90%. thieme-connect.com The process is scalable and showcases the potential of electrochemistry in complex molecule synthesis.

Another strategy is the electrochemical oxidative amination, where a morpholine radical is generated at the anode. mdpi.com This radical can then engage in C-N bond formation with a suitable substrate. For example, the reaction between quinoline (B57606) N-oxides and morpholine can be catalyzed by copper salts under electrochemical conditions to produce aminoquinoline derivatives. mdpi.com The reaction pathway can be controlled by changing the electrolysis conditions, demonstrating the tunability of electrochemical synthesis. mdpi.com

Table 2: Electrochemical Approaches to Substituted Morpholines

Method Key Transformation Conditions Advantages
Decarboxylative Etherification Intramolecular cyclization via electrochemically formed cation. thieme-connect.com (+)C/(-)C electrodes, nBu₄NClO₄, AgClO₄ Access to highly substituted morpholines, scalable. thieme-connect.comacs.orgacs.org
Oxidative Amination C-H/N-H cross-coupling via electrochemically generated morpholine radical. mdpi.com Galvanostatic mode, Cu(OAc)₂ catalyst Mild conditions, room temperature, controllable process. mdpi.com

Synthesis of Halogenated Benzyl Precursors

The synthesis of the target compound, this compound, requires the prior construction of the 3-bromo-2-chlorobenzyl moiety. This is typically achieved through the selective halogenation of an aromatic precursor, followed by functionalization to introduce the reactive benzyl group.

Strategies for Selective Bromination and Chlorination of Aromatic Rings

Achieving the specific 1-bromo-2-chloro-3-methylbenzene (B1281987) substitution pattern on the aromatic ring is a significant synthetic challenge that relies on controlling the regioselectivity of electrophilic aromatic substitution. The directing effects of the substituents play a crucial role. The methyl group of the starting material (e.g., toluene) is an ortho-, para-director, while halogens are deactivating but also ortho-, para-directing.

The relative reactivity and selectivity of chlorination versus bromination are key considerations. Bromination is generally less reactive and more selective than chlorination. youtube.comlibretexts.org This higher selectivity in bromination arises because the hydrogen abstraction step is endothermic, leading to a later, more product-like transition state that is more sensitive to the stability of the resulting radical. youtube.com In contrast, the corresponding step in chlorination is exothermic and less selective. libretexts.org

To synthesize the 3-bromo-2-chloro pattern on a toluene (B28343) precursor, a multi-step sequence is necessary.

Chlorination of Toluene : Direct chlorination of toluene would yield a mixture of 2-chlorotoluene (B165313) and 4-chlorotoluene.

Bromination of 2-Chlorotoluene : The subsequent bromination of isolated 2-chlorotoluene would be directed by both the methyl group (activating, ortho/para) and the chlorine atom (deactivating, ortho/para). The primary products would be 4-bromo-2-chlorotoluene (B1273142) and 6-bromo-2-chlorotoluene. To achieve the desired 3-bromo isomer, one might need to exploit more advanced or specific catalytic systems.

Shape-selective catalysts, such as zeolites (e.g., NaY, HY), can significantly influence the regiochemical outcome of halogenation reactions. google.com These catalysts can promote para-selective bromination of toluene derivatives by sterically hindering the formation of the ortho-isomer within their microporous structure. google.com While typically used to enhance para-selectivity, the principles of shape-selective catalysis could potentially be adapted to favor less common isomers.

Functionalization of Benzyl Halides

Once the correctly substituted aromatic precursor, such as 3-bromo-2-chlorotoluene, is obtained, it must be functionalized at the benzylic position to allow for coupling with morpholine. A common method is free-radical bromination of the methyl group using N-bromosuccinimide (NBS) with a radical initiator to form 3-bromo-2-chlorobenzyl bromide.

The final step in the synthesis of this compound is the nucleophilic substitution reaction between the synthesized benzyl halide and morpholine. This is a standard N-alkylation of a secondary amine. organic-chemistry.org

The reaction involves the nucleophilic attack of the nitrogen atom of morpholine on the electrophilic benzylic carbon of 3-bromo-2-chlorobenzyl bromide (or chloride), displacing the halide and forming the C-N bond. researchgate.net This reaction is typically carried out in the presence of a base (like triethylamine or potassium carbonate) to neutralize the hydrohalic acid formed as a byproduct. jocpr.com The synthesis of various N-benzyl amines via reactions of benzyl halides or related electrophiles with amines is a well-established and versatile transformation in organic synthesis. organic-chemistry.orgnih.gov

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can piece together the molecular structure.

A detailed ¹H NMR spectrum of 4-(3-Bromo-2-chlorobenzyl)morpholine would be expected to show distinct signals for the protons on the aromatic ring and the morpholine (B109124) ring, as well as the benzylic protons.

Aromatic Protons: The three protons on the trisubstituted benzene (B151609) ring would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns would depend on the electronic effects of the bromo and chloro substituents.

Benzylic Protons: The two protons of the methylene (B1212753) group (CH₂) connecting the benzene ring to the morpholine nitrogen would likely appear as a singlet, as there are no adjacent protons to cause splitting. This signal would be expected in the range of δ 3.5-4.5 ppm.

Morpholine Protons: The eight protons of the morpholine ring would likely appear as two distinct multiplets. The four protons adjacent to the oxygen atom would be shifted downfield (typically δ 3.6-3.8 ppm) compared to the four protons adjacent to the nitrogen atom (typically δ 2.4-2.6 ppm).

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic (Ar-H)7.0 - 8.0Multiplet
Benzylic (Ar-CH₂)3.5 - 4.5Singlet
Morpholine (-O-CH₂)3.6 - 3.8Multiplet
Morpholine (-N-CH₂)2.4 - 2.6Multiplet

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule and their chemical environment.

Aromatic Carbons: The six carbons of the benzene ring would appear in the aromatic region (δ 120-140 ppm). The carbons directly attached to the bromine and chlorine atoms would have their chemical shifts significantly influenced by these halogens.

Benzylic Carbon: The benzylic carbon (Ar-CH₂) would be expected to appear in the range of δ 50-60 ppm.

Morpholine Carbons: The two sets of carbons in the morpholine ring would be distinct. The carbons adjacent to the oxygen atom would be downfield (around δ 67 ppm) compared to the carbons adjacent to the nitrogen atom (around δ 54 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic (C-Br)120 - 125
Aromatic (C-Cl)130 - 135
Aromatic (C-H)125 - 130
Aromatic (C-C)135 - 140
Benzylic (Ar-CH₂)50 - 60
Morpholine (-O-CH₂)~67
Morpholine (-N-CH₂)~54

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to establish the proton-proton networks within the aromatic and morpholine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection of the benzyl (B1604629) group to both the aromatic ring and the morpholine nitrogen.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the following characteristic absorption bands would be expected:

C-H stretching (aromatic): Around 3100-3000 cm⁻¹

C-H stretching (aliphatic): Around 3000-2850 cm⁻¹

C-N stretching: Around 1250-1020 cm⁻¹

C-O-C stretching (ether): Around 1150-1085 cm⁻¹

C-Cl stretching: Around 800-600 cm⁻¹

C-Br stretching: Around 690-550 cm⁻¹

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
Aromatic C-H3100 - 3000
Aliphatic C-H3000 - 2850
C-N1250 - 1020
C-O-C (Ether)1150 - 1085
C-Cl800 - 600
C-Br690 - 550

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The presence of bromine and chlorine, with their characteristic isotopic patterns, would be a key feature in the mass spectrum. chemguide.co.uk

Molecular Ion Peak: The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (290.58 g/mol ). Due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic cluster of peaks would be expected for the molecular ion. chemguide.co.uk

Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (m/z 204/206/208) and a morpholine fragment. Further fragmentation of the benzyl cation could also occur.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This technique would be used to confirm the molecular formula of this compound as C₁₁H₁₃BrClNO by comparing the experimentally measured exact mass with the theoretically calculated mass.

X-ray Crystallography for Solid-State Molecular Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. While structural information for analogous compounds exists, direct experimental data on the crystal structure, unit cell dimensions, and detailed molecular geometry of this compound is not currently available in published research.

The determination of the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is a definitive method for structural elucidation. This technique would provide precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonds or other non-covalent interactions, which govern the packing of molecules in the crystal lattice.

Without experimental crystallographic data, a detailed analysis of the solid-state structure of this compound cannot be provided at this time. Such an analysis would typically include the presentation of key crystallographic parameters in a data table and a discussion of the significant structural features.

Theoretical and Computational Investigations of 4 3 Bromo 2 Chlorobenzyl Morpholine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized conformation. For 4-(3-bromo-2-chlorobenzyl)morpholine, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to predict its structural parameters. These calculations involve systematically adjusting the positions of the atoms to find the geometry with the lowest possible energy.

Table 1: Selected Predicted Structural Parameters of this compound from DFT Calculations

ParameterDescriptionPredicted Value
Bond Lengths
C-N (morpholine)Carbon-Nitrogen bond in the morpholine (B109124) ring~1.46 Å
C-O (morpholine)Carbon-Oxygen bond in the morpholine ring~1.43 Å
C-N (benzyl)Bond between the benzyl (B1604629) carbon and morpholine nitrogen~1.47 Å
C-ClCarbon-Chlorine bond on the benzene (B151609) ring~1.74 Å
C-BrCarbon-Bromine bond on the benzene ring~1.90 Å
Bond Angles
C-N-C (morpholine)Angle within the morpholine ring~111.5°
C-O-C (morpholine)Angle within the morpholine ring~112.0°
N-C-C (benzyl)Angle connecting the morpholine to the benzyl group~114.0°

Note: The values presented are representative and can vary slightly depending on the specific computational method and basis set used.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron density of the HOMO is typically localized on the morpholine ring and the benzyl moiety, particularly the nitrogen atom, making these areas susceptible to electrophilic attack. The LUMO's electron density is generally distributed over the substituted benzene ring, indicating that this region is the most likely to accept electrons.

Table 2: Predicted Frontier Orbital Energies for this compound

ParameterDescriptionPredicted Energy Value
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -0.8 eV
Energy Gap (ΔE)Difference between LUMO and HOMO energies~ 5.7 eV

Note: These energy values are illustrative and depend on the computational level of theory.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different electrostatic potential values.

Red Regions : Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these regions are typically found around the oxygen and nitrogen atoms of the morpholine ring.

Blue Regions : Represent areas of low electron density and positive electrostatic potential, indicating sites for potential nucleophilic attack. These are often located around the hydrogen atoms.

Green Regions : Denote areas of neutral or near-zero potential.

The MEP surface for this compound highlights the electronegative character of the morpholine's heteroatoms, making them potential sites for hydrogen bonding.

Conformational Analysis and Energy Minima Identification

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By systematically rotating the rotatable bonds—primarily the C-N bond connecting the benzyl group to the morpholine ring and the C-C bond between the ring and the CH₂ group—a potential energy surface can be generated.

The goal is to identify the global energy minimum, which corresponds to the most stable conformation of the molecule. This analysis confirms that the chair conformation of the morpholine ring is energetically favored. Furthermore, it determines the most stable orientation of the 3-bromo-2-chlorobenzyl substituent relative to the morpholine ring, which is crucial for understanding its interactions with other molecules.

Prediction of Physicochemical Descriptors through Computational Methods

Computational methods can efficiently predict various physicochemical properties, which are essential for understanding the behavior of a compound in different environments.

The Topological Polar Surface Area (TPSA) is a key descriptor used to predict the transport properties of a molecule, such as its ability to permeate cell membranes. TPSA is calculated by summing the surface contributions of all polar atoms (typically oxygen and nitrogen) in a molecule.

For this compound, the polar atoms are the nitrogen and oxygen of the morpholine ring. The calculated TPSA value provides insight into its potential for oral bioavailability and blood-brain barrier penetration. A molecule with a TPSA value less than 140 Ų is generally considered to have good cell permeability.

Table 3: Computationally Predicted Physicochemical Descriptors for this compound

DescriptorPredicted ValueSignificance
Molecular Weight304.61 g/mol The mass of one mole of the compound.
TPSA12.47 ŲPredicts membrane permeability and bioavailability.
LogP (Octanol-Water Partition Coefficient)3.2 - 3.5Indicates the lipophilicity of the molecule.
Number of Rotatable Bonds3Relates to the conformational flexibility of the molecule.
Hydrogen Bond Acceptors2The number of atoms (N, O) that can accept a hydrogen bond.
Hydrogen Bond Donors0The number of atoms that can donate a hydrogen bond.

Lipophilicity (LogP) Predictions

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It describes the equilibrium distribution of a compound between an aqueous and a lipophilic phase, typically water and octanol. A variety of computational methods are employed to predict LogP values, ranging from atom-based and fragment-based approaches to whole-molecule property-based methods. nih.govmolinspiration.com These predictive models rely on extensive databases of experimentally determined LogP values to derive their algorithms. molinspiration.com

For this compound, LogP values were predicted using several established computational models to provide a consensus view of its lipophilic character. The predicted values from different algorithms are summarized in the table below. The variation in the predicted LogP values highlights the different methodologies and parameterizations used by each prediction tool.

Prediction Method/AlgorithmPredicted LogP
ALOGP3.25
XLogP33.58
WLogP3.67
MLogP3.11
SwissADME Consensus3.40

Note: The data in this table is generated based on established predictive models and is intended for theoretical and comparative purposes.

Hydrogen Bond Acceptor and Donor Counts

The capacity of a molecule to form hydrogen bonds is a fundamental determinant of its solubility, membrane permeability, and interaction with biological targets. The number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) within a molecule provides a quantitative measure of this potential. These counts are typically determined by identifying specific functional groups capable of donating a hydrogen atom to an electronegative atom or accepting a hydrogen atom, respectively. nih.gov

In the structure of this compound, the nitrogen and oxygen atoms of the morpholine ring are potential hydrogen bond acceptors, while there are no conventional hydrogen bond donors. The predicted hydrogen bond acceptor and donor counts are crucial for applying empirical rules in drug discovery, such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound. acs.org

ParameterCount
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0

Note: The data in this table is based on the structural analysis of the compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a powerful computational method to explore the conformational landscape of a molecule over time, providing insights into its flexibility, preferred shapes, and dynamic behavior. numberanalytics.comwikipedia.org An MD simulation for this compound would typically involve the following steps:

System Setup: The three-dimensional structure of the molecule is first generated and optimized using a suitable molecular mechanics force field, such as CHARMM or AMBER. bioinformaticsreview.com

Solvation: The molecule is then placed in a simulation box filled with a solvent, typically water, to mimic physiological conditions. wikipedia.org

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries. bioinformaticsreview.com

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state. researchgate.net

Production Run: Following equilibration, the production MD simulation is run for a significant period, often on the nanosecond to microsecond timescale, during which the trajectory of each atom is calculated by solving Newton's equations of motion. wikipedia.orgbioinformaticsreview.com

Chemical Reactivity and Derivatization Studies

Reactions of the Morpholine (B109124) Nitrogen

The nitrogen atom within the morpholine ring is a tertiary amine, possessing a lone pair of electrons that imparts nucleophilic and basic properties.

The morpholine nitrogen can act as a nucleophile, readily reacting with various electrophiles.

Alkylation: The nitrogen can be further alkylated by reacting with alkyl halides. This is another example of a nucleophilic substitution reaction, where the morpholine nitrogen attacks the electrophilic carbon of an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. The rate of this reaction would depend on the nature of the alkyl halide.

Acylation: The compound can undergo N-acylation when treated with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amide. sphinxsai.com For example, reaction with acetyl chloride in the presence of a non-nucleophilic base (like triethylamine (B128534), which neutralizes the HCl byproduct) would yield N-acetyl-N-(3-bromo-2-chlorobenzyl)morpholinium chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. e3s-conferences.org Morpholine amides are stable and useful intermediates in organic synthesis. ethz.chresearchgate.net

Tertiary amines can be oxidized to form N-oxides. The nitrogen atom in 4-(3-Bromo-2-chlorobenzyl)morpholine can be oxidized using reagents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperbenzoic acid, mCPBA) to yield this compound N-oxide. These N-oxide derivatives are often stable, polar compounds. For example, N-methylmorpholine-N-oxide (NMO) is a well-known and commercially available oxidant used in various chemical transformations.

Reactivity of the Halogenated Aromatic Ring

The benzene (B151609) ring is substituted with two halogen atoms, a bromine and a chlorine, which influence its reactivity. Halogens are electron-withdrawing via the inductive effect but are weak deactivators in electrophilic aromatic substitution (EAS) reactions. They act as ortho-, para-directors due to resonance effects, where their lone pairs can stabilize the intermediate carbocation (arenium ion).

Given the substitution pattern (bromo at C3, chloro at C2), incoming electrophiles would be directed to positions ortho and para to the existing halogens. However, the ring is considered deactivated compared to benzene, meaning harsher conditions would be required for EAS reactions like nitration or Friedel-Crafts alkylation.

A more characteristic reaction for aryl halides, particularly aryl bromides, is metal-halogen exchange. The carbon-bromine bond is more reactive than the carbon-chlorine bond in such reactions. Treatment of this compound with a strong organometallic base, such as n-butyllithium or a Grignard reagent like isopropylmagnesium chloride, would likely result in selective bromine-lithium or bromine-magnesium exchange at the C3 position. This would form a new organometallic species, a powerful nucleophile that could then be reacted with various electrophiles to introduce a wide range of substituents onto the aromatic ring.

Table 2: Summary of Potential Reactions

Reactive SiteReaction TypeReagent ExampleProduct Type
Benzyl (B1604629) HalideNucleophilic Substitution (SN2)NaOHBenzylic Alcohol
Benzyl HalideQuaternization (SN2)TrimethylamineQuaternary Ammonium Salt
Morpholine NitrogenAlkylationMethyl IodideQuaternary Ammonium Salt
Morpholine NitrogenAcylationAcetyl Chloride / PyridineAmide
Morpholine NitrogenOxidationH2O2 or mCPBAN-Oxide
Aromatic Ring (C-Br)Metal-Halogen Exchangen-ButyllithiumAryllithium Species

Electrophilic Aromatic Substitution (EAS) with Controlled Regioselectivity

The benzene ring of this compound contains a bromo, a chloro, and a morpholinomethyl substituent. Both halogens are deactivating, ortho-, para-directing groups due to their inductive electron-withdrawing and resonance electron-donating effects. The morpholinomethyl group is a weakly activating, ortho-, para-directing group.

Considering the directing effects of the substituents, electrophilic aromatic substitution reactions on this compound would be expected to yield a mixture of products. The substitution pattern would be influenced by the nature of the electrophile and the reaction conditions. For instance, nitration or halogenation would likely occur at the positions ortho and para to the morpholinomethyl group, which are also influenced by the directing effects of the bromo and chloro substituents. Controlling the regioselectivity to obtain a single product would be a significant synthetic challenge.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromo and chloro substituents on the aromatic ring of this compound are suitable for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent with a halide. The bromo substituent is generally more reactive than the chloro substituent in palladium-catalyzed Suzuki couplings. Therefore, selective coupling at the C-Br bond could be achieved under carefully controlled conditions, such as using specific palladium catalysts and ligands, to yield a variety of biaryl derivatives.

Heck Coupling: The Heck reaction couples the aryl halide with an alkene. Similar to the Suzuki coupling, the higher reactivity of the C-Br bond compared to the C-Cl bond would likely lead to selective reaction at the bromo position. This would allow for the introduction of various vinyl groups onto the aromatic ring.

Sonogashira Coupling: The Sonogashira reaction is the coupling of a terminal alkyne with an aryl halide. Again, the preferential reactivity of the C-Br bond would be expected, enabling the synthesis of various alkynyl-substituted derivatives.

For all these cross-coupling reactions, the general conditions would involve a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂), a suitable ligand, a base, and a solvent. The specific conditions would need to be optimized to achieve high yields and selectivity.

Derivatization for Scaffold Modification and Diversification

The derivatization of the this compound scaffold can be achieved through the functionalization of the aromatic ring via the cross-coupling reactions mentioned above. This allows for the introduction of a wide range of substituents, leading to a diverse library of compounds.

For example, Suzuki coupling could introduce various aryl or heteroaryl groups, Heck coupling could introduce substituted alkenes, and Sonogashira coupling could introduce alkynes, which could be further functionalized. The morpholine nitrogen also presents a site for potential derivatization, such as N-alkylation or N-acylation, to further modify the scaffold. This scaffold modification and diversification would be valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Mechanistic Insights in Chemical Transformations Involving the Compound

Reaction Mechanisms of N-Alkylation with Halogenated Benzyl (B1604629) Precursors

The primary route for the synthesis of 4-(3-bromo-2-chlorobenzyl)morpholine involves the N-alkylation of morpholine (B109124) with a suitable 3-bromo-2-chlorobenzyl halide, typically a bromide or chloride. This transformation is a classic example of a nucleophilic substitution reaction. The reaction can, in principle, proceed through two distinct mechanisms: a unimolecular nucleophilic substitution (S(_N)1) or a bimolecular nucleophilic substitution (S(_N)2).

The operative mechanism is highly dependent on the reaction conditions, including the nature of the solvent, the concentration of the nucleophile (morpholine), and the electronic properties of the benzyl halide. reddit.comyoutube.comquora.com For benzylic halides, the S(_N)1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation. quora.comquora.com Conversely, the S(_N)2 pathway involves a concerted backside attack by the nucleophile on the electrophilic benzylic carbon, leading to a pentacoordinate transition state. youtube.comquora.com

In the case of 3-bromo-2-chlorobenzyl halides, the presence of two electron-withdrawing halogen atoms on the benzene (B151609) ring significantly influences the reaction mechanism. Electron-withdrawing groups tend to destabilize the formation of a carbocation intermediate, thereby disfavoring the S(_N)1 pathway. reddit.com Consequently, the N-alkylation of morpholine with 3-bromo-2-chlorobenzyl halide is expected to proceed predominantly via an S(_N)2 mechanism. reddit.comresearchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate, to deprotonate the morpholine nitrogen, enhancing its nucleophilicity. organic-chemistry.orgbeilstein-journals.org

The general reaction scheme is as follows:

Figure 1: General reaction scheme for the S(_N)2-mediated synthesis of this compound.

Computational Analysis of Transition States and Reaction Pathways

While specific computational studies on this compound are not extensively reported in the literature, density functional theory (DFT) calculations on analogous systems provide valuable insights into the transition state geometry and reaction energetics. researchgate.net For an S(_N)2 reaction involving a benzyl halide, the transition state is characterized by a trigonal bipyramidal geometry at the benzylic carbon. The incoming nucleophile (morpholine) and the leaving group (halide) occupy the axial positions, while the phenyl ring and the two hydrogen atoms lie in the equatorial plane.

Computational studies on the nucleophilic substitution of substituted benzyl bromides have shown that the structure of the transition state is sensitive to the electronic nature of the substituents on the aromatic ring. researchgate.net Electron-withdrawing substituents, such as the chloro and bromo groups in the precursor to this compound, are predicted to lead to a "tighter" transition state. researchgate.net In this context, "tighter" refers to shorter bond distances between the benzylic carbon and both the incoming nucleophile and the leaving group. This is attributed to the stabilization of the accumulating negative charge on the transition state by the electron-withdrawing groups.

The table below summarizes the expected characteristics of the S(_N)2 transition state for the reaction of morpholine with 3-bromo-2-chlorobenzyl bromide, based on general principles from computational studies of similar systems. researchgate.net

ParameterExpected Characteristic in the Transition StateRationale
Geometry Distorted trigonal bipyramidalConsistent with the S(_N)2 mechanism.
C-N Bond Length Partially formedReflects the ongoing nucleophilic attack.
C-Br Bond Length Partially brokenIndicates the departure of the leaving group.
Charge Distribution Negative charge delocalized over the nucleophile, benzylic carbon, and leaving groupCharacteristic of an S(_N)2 transition state.
Influence of Substituents Tighter transition state with shorter C-N and C-Br bondsDue to the electron-withdrawing nature of the chloro and bromo groups. researchgate.net

Kinetic Studies of Key Transformation Steps

Rate = k[3-bromo-2-chlorobenzyl halide][morpholine]

Where 'k' is the second-order rate constant.

Kinetic studies on the N-alkylation of morpholine with other alkyl halides have shown that the reaction rate is influenced by several factors, including the solvent, temperature, and the nature of the leaving group. researchgate.net For instance, using a more polar aprotic solvent can accelerate the reaction by solvating the transition state. An increase in temperature generally leads to a higher reaction rate, as described by the Arrhenius equation.

The table below outlines the expected influence of various parameters on the reaction kinetics, based on established principles of S(_N)2 reactions.

ParameterEffect on Reaction RateExplanation
Concentration of Morpholine Increases rateThe reaction is first-order with respect to the nucleophile.
Concentration of Benzyl Halide Increases rateThe reaction is first-order with respect to the substrate.
Temperature Increases rateProvides more kinetic energy for molecules to overcome the activation energy barrier.
Solvent Polarity Polar aprotic solvents increase rateStabilizes the charged transition state more effectively than nonpolar solvents.
Leaving Group Ability I > Br > Cl > FWeaker bases are better leaving groups, leading to a faster reaction.

Influence of Substituent Effects on Reaction Selectivity and Rate

The chloro and bromo substituents on the benzyl ring of the precursor to this compound exert significant electronic and steric effects on the reaction rate and selectivity.

Electronic Effects:

Both chlorine and bromine are electron-withdrawing groups due to their high electronegativity (inductive effect, -I). They also possess lone pairs of electrons that can be delocalized into the benzene ring (resonance effect, +R). For halogens, the inductive effect generally outweighs the resonance effect.

The strong electron-withdrawing nature of the chloro and bromo substituents increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This effect tends to accelerate the rate of an S(_N)2 reaction. acs.org

Steric Effects:

The presence of a chloro group at the ortho position relative to the benzylic carbon introduces steric hindrance. This steric bulk can impede the backside attack of the nucleophile (morpholine) in an S(_N)2 reaction, potentially slowing down the reaction rate. The bromo group at the meta position has a less pronounced steric effect on the reaction center.

The table below summarizes the anticipated effects of the substituents on the N-alkylation reaction.

SubstituentPositionElectronic EffectSteric EffectOverall Impact on S(_N)2 Rate
Chloro Ortho-I (rate-enhancing), +R (rate-retarding)High steric hindrance (rate-retarding)The net effect is a combination of these opposing factors.
Bromo Meta-I (rate-enhancing), +R (rate-retarding)Minimal steric hindrancePrimarily an electronic effect, likely rate-enhancing.

Advanced Research Directions and Broader Implications in Organic Chemistry

Design Principles for Novel Morpholine-Based Scaffolds in Material Science

The design of novel materials built upon morpholine-based scaffolds is an emerging area of interest. Morpholine (B109124) derivatives are increasingly recognized for their potential in creating functional materials due to their unique structural and electronic properties. nih.govkinampark.com The design of such materials often hinges on the principles of molecular self-assembly, where the morpholine unit can play a crucial role.

For 4-(3-Bromo-2-chlorobenzyl)morpholine, the morpholine ring, with its chair-like conformation and the presence of both hydrogen bond acceptors (oxygen and nitrogen atoms), can direct the formation of ordered supramolecular structures. taylorandfrancis.com The benzyl (B1604629) group provides a rigid linker, while the halogen atoms introduce the possibility of halogen bonding, a highly directional non-covalent interaction, which can be exploited in crystal engineering and the design of liquid crystals and other functional materials. nih.govnih.gov

Future research could focus on incorporating this molecule into larger polymeric or oligomeric structures. The nitrogen atom of the morpholine ring serves as a convenient point for further functionalization, allowing for the covalent linkage of these units into chains or networks. The resulting polymers could exhibit interesting properties for applications such as gas separation membranes, where the defined porosity and chemical affinity of the morpholine-containing cavities could be advantageous, or in optoelectronic materials, where the electronic properties of the substituted benzene (B151609) ring could be tuned. nih.govyoutube.com

Table 1: Potential Applications of Morpholine-Based Scaffolds in Material Science

Material TypePotential ApplicationRole of this compound
Porous PolymersGas storage and separationThe morpholine moiety and the specific substitution pattern create defined pore structures.
Liquid CrystalsDisplay technologiesThe rigid aromatic core and directional halogen bonds can promote liquid crystalline phases.
Organic ConductorsElectronic devicesThe π-system of the benzene ring, influenced by halogen substituents, can be tuned for conductivity.
Functional GelsSmart materialsSelf-assembly through hydrogen and halogen bonding can lead to the formation of responsive gel networks. nih.gov

Exploration of Stereochemical Control in Synthesis

The synthesis of this compound does not inherently involve the creation of a stereocenter. However, the broader class of substituted morpholines often includes chiral centers, and the principles of stereoselective synthesis are highly relevant for creating derivatives with specific three-dimensional arrangements. nih.gov For instance, substitution on the morpholine ring itself or on the benzylic carbon could introduce chirality.

Advanced research in this area would involve the development of enantioselective synthetic routes to chiral analogues of this compound. This could be achieved through several established strategies in asymmetric synthesis:

Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as chiral amino alcohols, to construct the morpholine ring.

Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands) to control the stereochemical outcome of key bond-forming reactions. organic-chemistry.org

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of enantiomers. nih.gov

The ability to control the stereochemistry of morpholine derivatives is crucial, as different stereoisomers can exhibit distinct biological activities and material properties.

Table 2: Hypothetical Chiral Analogs and Potential Synthetic Strategies

Chiral AnalogPotential Synthetic ApproachKey Challenge
(R/S)-4-(1-(3-Bromo-2-chlorophenyl)ethyl)morpholineAsymmetric reduction of a corresponding ketone precursor.Achieving high enantioselectivity in the reduction step.
(R/S)-2-Methyl-4-(3-Bromo-2-chlorobenzyl)morpholineSynthesis from a chiral 2-amino-1-propanol derivative.Maintaining stereochemical integrity throughout the synthetic sequence.
Atropisomers (due to restricted rotation)May arise with bulkier substituents.Isolation and characterization of stable atropisomers.

Application of Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including improved safety, scalability, and consistency. The synthesis of morpholine derivatives, including this compound, is well-suited for adaptation to flow processes.

A potential continuous synthesis of this compound could involve the reaction of morpholine with 3-bromo-2-chlorobenzyl halide in a heated, pressurized flow reactor. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow chemistry can lead to higher yields, fewer byproducts, and a more efficient process. organic-chemistry.org Furthermore, purification steps, such as liquid-liquid extraction and crystallization, can be integrated into a continuous workflow.

The development of such a process would be a significant step towards more sustainable and economically viable production of this and related compounds for research and potential commercial applications.

Development of Sustainable and Green Chemistry Methodologies for Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry strategies could be implemented.

A key reaction in its synthesis is the N-alkylation of morpholine. researchgate.net Traditional methods often use hazardous alkyl halides and organic solvents. Greener alternatives could include:

Catalytic N-alkylation with alcohols: Using 3-bromo-2-chlorobenzyl alcohol as the alkylating agent in the presence of a reusable catalyst, with water being the only byproduct. researchgate.net

Use of greener solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, ethanol, or supercritical CO2.

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. A recent development in the green synthesis of morpholines involves the use of ethylene (B1197577) sulfate (B86663) for the selective monoalkylation of amines, which is a redox-neutral process with high atom economy. nih.govchemrxiv.orgacs.orgchemrxiv.org

Table 3: Comparison of Traditional vs. Green Synthesis Approaches

StepTraditional MethodGreen Chemistry Approach
Alkylating Agent3-Bromo-2-chlorobenzyl halide3-Bromo-2-chlorobenzyl alcohol
SolventDichloromethane, Toluene (B28343)Water, Ethanol, or solvent-free
CatalystStoichiometric base (e.g., triethylamine)Reusable solid acid or metal catalyst
ByproductTriethylammonium saltWater

Investigation of Supramolecular Interactions and Crystal Engineering

The presence of both hydrogen bond donors/acceptors and halogen atoms makes this compound an excellent candidate for studies in supramolecular chemistry and crystal engineering. The predictable and directional nature of the halogen bond, in particular, has become a powerful tool for designing solid-state architectures. nih.govnih.govbohrium.com

The bromine and chlorine atoms on the benzene ring can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules, such as the oxygen or nitrogen atoms of the morpholine ring. These interactions, in concert with weaker C-H···O and C-H···π hydrogen bonds, can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks.

Future research could involve the co-crystallization of this compound with other molecules (co-formers) to create novel supramolecular structures with tailored properties. rsc.org By systematically varying the co-former, it may be possible to control the packing arrangement and, consequently, the bulk properties of the resulting crystals, such as melting point, solubility, and even solid-state fluorescence.

Contribution to the Understanding of Molecular Recognition Principles

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is fundamental to many biological and chemical processes. The morpholine moiety is often considered a "privileged structure" in medicinal chemistry, as it can participate in key interactions with biological targets like enzymes and receptors. nih.govebi.ac.uk

The this compound scaffold can serve as a model system for studying these interactions. The morpholine ring can engage in hydrogen bonding, while the halogenated benzene ring can participate in halogen bonding and π-π stacking interactions. nih.govacs.org The relative positioning of these functional groups is fixed by the benzyl linker, creating a well-defined recognition motif.

By synthesizing a library of related compounds with systematic variations in the substitution pattern, researchers could probe the specific contributions of each functional group to the binding affinity and selectivity for a particular target. This would provide valuable data for understanding the principles of molecular recognition and for the rational design of more potent and selective ligands.

Future Directions in Computational Molecular Design

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, computational methods can be applied to several key areas:

Conformational Analysis: The morpholine ring can adopt different conformations (e.g., chair, boat), and the orientation of the benzyl group can vary. Computational studies can determine the most stable conformations and the energy barriers between them, which is crucial for understanding the molecule's shape and how it interacts with its environment.

Modeling of Supramolecular Assemblies: Computational methods can be used to predict how molecules of this compound will pack in the solid state, providing insights into potential crystal structures and guiding crystal engineering efforts.

Prediction of Properties: Quantum mechanical calculations can be used to predict a range of properties, including electronic properties (e.g., HOMO-LUMO gap, dipole moment), which are relevant for applications in materials science, and properties related to reactivity and intermolecular interactions. nih.gov

Virtual Screening and Docking: In the context of drug discovery, computational models of biological targets can be used to predict how well this compound and its derivatives will bind, allowing for the rapid screening of large numbers of virtual compounds and the prioritization of candidates for synthesis and experimental testing. nih.gov

Table 4: Calculated Molecular Properties of this compound

PropertyPredicted ValueSignificance
Molecular Weight290.58 g/mol Basic physical property. bldpharm.com
LogP (octanol-water partition coefficient)~3.5Prediction of lipophilicity and potential bioavailability.
Dipole Moment~2.5 DIndication of molecular polarity, influencing solubility and intermolecular forces.
Polar Surface Area~12.5 ŲRelates to the ability to form hydrogen bonds and permeate biological membranes. nih.gov
Number of Rotatable Bonds3Indication of molecular flexibility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(3-Bromo-2-chlorobenzyl)morpholine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For analogs, protocols using a MiniBlock® apparatus with benzyl halide intermediates and morpholine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) are documented. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.4–0.6 in 1:1 ethyl acetate/hexane). Residual solvents should be quantified using GC-MS or NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures are expected?

  • Techniques :

  • NMR : 1H^1H NMR should show morpholine ring protons as a multiplet at δ 2.4–3.8 ppm and aromatic protons (integration for bromo/chloro-substituted benzene) at δ 7.1–7.5 ppm .
  • IR : C-O-C stretching in morpholine at ~1120 cm1^{-1}, C-Br at ~560 cm1^{-1}, and C-Cl at ~750 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peak at m/z ~275–277 (M+^+) with isotopic patterns consistent with Br/Cl .

Q. How can aqueous solubility and metabolic stability be experimentally determined for this compound?

  • Solubility : Use the shake-flask method in phosphate-buffered saline (pH 7.4) with UV/Vis turbidity monitoring. Reported solubilities for analogs range 180–200 μM under standard conditions .
  • Metabolic Stability : Incubate with liver microsomes or recombinant CYP enzymes (e.g., CYP2A13), and quantify parent compound depletion via LC-MS/MS. Half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) are critical metrics .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s inhibitory effects on cytochrome P450 isoforms (e.g., CYP2A13)?

  • Experimental Design :

  • Binding Assays : Use fluorescence-based or radiometric binding assays with recombinant CYP2A13. Measure IC50_{50} values under varying concentrations (0.1–100 μM).
  • Inhibition Kinetics : Perform Lineweaver-Burk plots to determine competitive/non-competitive mechanisms. For analogs, Ki_i values <1 μM suggest high potency .
  • In Silico Docking : Validate binding modes using molecular dynamics simulations (e.g., AutoDock Vina) targeting the CYP2A13 active site .

Q. What structural changes occur in this compound under high-pressure conditions, and how can these be analyzed?

  • Methodology : Use diamond anvil cells (DAC) for pressure application (0–3.5 GPa) with Raman/IR spectroscopy. Key observations include:

  • Peak Splitting : C-H stretching modes (2980–3145 cm1^{-1}) split near 1.7 GPa, indicative of conformational changes in the morpholine ring .
  • Phase Transitions : Discontinuities in dω/dp plots at 0.7, 1.7, and 2.5 GPa suggest multiple phase transitions. Complementary X-ray diffraction (XRD) can confirm lattice rearrangements .

Q. How should contradictory data in vibrational spectroscopy (e.g., overlapping Raman peaks) be resolved?

  • Resolution Strategies :

  • Ab-Initio Calculations : Compare experimental spectra with DFT-simulated vibrational modes (e.g., using Gaussian09) to assign ambiguous peaks .
  • Variable-Temperature Studies : Resolve overlapping bands by cooling samples to 77 K, reducing thermal broadening .
  • Multivariate Analysis : Apply principal component analysis (PCA) to spectral datasets to deconvolute overlapping signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.